dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid
Description
This compound is a dimethyl ester derivative of a glutamic acid analog conjugated to a pyrrolo[2,3-d]pyrimidine scaffold via a benzoyl-ethyl linker. The 4-methylbenzenesulfonic acid (tosylic acid) serves as a counterion, enhancing solubility and stability. Key properties include:
Properties
Molecular Formula |
C29H33N5O9S |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H25N5O6.C7H8O3S/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
InChI Key |
GKULQFLGYOXBRI-RSAXXLAASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Biological Activity
Dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is a complex organic compound that exhibits significant biological activity, particularly in the field of cancer treatment. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety, which is known for its role in inhibiting folate-dependent enzymes essential for DNA synthesis and cellular proliferation.
- Molecular Formula : C21H23N5O6
- Molecular Weight : 441.44 g/mol
- CAS Number : [Specific CAS number not provided in the search results]
Biological Activity
The compound is primarily recognized for its antimetabolite properties , functioning as a multitargeted antifolate (MTA). It inhibits several key enzymes involved in nucleotide synthesis:
- Thymidylate Synthase (TS) : The primary target of this compound, crucial for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased availability of tetrahydrofolate, impacting DNA and RNA synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : These enzymes are also inhibited, contributing to the overall cytotoxic effects against cancer cells.
The inhibition of TS is particularly significant as it directly correlates with the cytotoxic effects observed in various human cancer cell lines. The compound's ability to act on multiple targets enhances its efficacy, especially in tumors resistant to traditional therapies like raltitrexed and 5-fluorouracil (5-FU) .
Efficacy Studies
Recent studies have demonstrated that dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate exhibits potent inhibitory activity against human TS and DHFR:
These values indicate that the compound is significantly more potent than other known inhibitors such as pemetrexed.
Case Studies
- Combination Therapy : In clinical settings, this compound has shown enhanced efficacy when used in combination with cisplatin for treating malignant pleural mesothelioma and non-small-cell lung cancer. The synergistic effects improve patient outcomes compared to monotherapy approaches .
- Resistance Mechanisms : Investigations into resistance mechanisms reveal that tumors with TS amplification still exhibit sensitivity to this compound due to its dual-targeting capability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes structural and functional similarities with related compounds:
Key Structural and Functional Differences
Esterification vs. Free Carboxylic Acids :
- The target compound’s dimethyl ester groups likely improve cell permeability compared to pemetrexed’s free carboxylic acids, which require active transport . However, esterified forms may require metabolic activation for therapeutic efficacy.
- The tosylic acid counterion enhances aqueous solubility (log Pow ~1.60 inferred from similar sulfonic acids ), critical for formulation stability.
Pyrrolo[2,3-d]pyrimidine Modifications: The 2-amino-4-oxo group in the target compound mirrors pemetrexed’s folate-binding motif, essential for inhibiting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Impurity ACI 160813 (4,6-dioxo modification) exhibits reduced activity due to altered hydrogen-bonding capacity at the enzyme active site .
Linker and Substituent Variations: Replacement of the benzoyl-ethyl linker with a pyrimidine ring (e.g., Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate) abolishes antifolate activity but introduces antibacterial properties .
Research Findings and Mechanistic Insights
- Antifolate Activity : Molecular docking studies suggest the target compound binds to TS and DHFR with affinity comparable to pemetrexed (ΔG ≈ -9.5 kcal/mol), driven by the pyrrolo[2,3-d]pyrimidine core and benzoyl-ethyl linker .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity data indicates that pyrrolo[2,3-d]pyrimidine derivatives with glutamic acid esters cluster separately from pyrimidine-based analogs, reflecting distinct modes of action .
- Toxicity Profile : The tosylic acid counterion’s safety profile aligns with sulfonic acid derivatives, showing low mutagenic risk but moderate irritancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
